3-Hydroxy-N-methyl-2-naphthamide
Description
Properties
IUPAC Name |
3-hydroxy-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(15)10-6-8-4-2-3-5-9(8)7-11(10)14/h2-7,14H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJYXGPBSUWBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The substituent on the amide nitrogen significantly alters molecular properties. Below is a comparative analysis of 3-Hydroxy-N-methyl-2-naphthamide and its analogs:
Key Findings from Comparative Analysis
Solubility and Polarity: The 2-hydroxyethyl substituent (C₁₃H₁₃NO₃) enhances water solubility due to its polar hydroxy group, making it suitable for aqueous-phase reactions . In contrast, the 3-nitrophenyl group (C₁₇H₁₂N₂O₃) introduces electron-withdrawing effects, reducing solubility but improving thermal stability for high-temperature polymer synthesis .
Applications: 1-Naphthyl-substituted derivatives (C₂₁H₁₅NO₂) are critical in dye chemistry as coupling agents for azo dyes, leveraging their extended aromatic system .
Stability and Handling: N-Methoxy-N-methyl derivatives (C₁₃H₁₃NO₃) require stringent storage conditions (2–8°C, moisture-free) to prevent decomposition, suggesting sensitivity to environmental factors . Safety data for 1-naphthyl derivatives highlight hazards like toxic fume emission upon combustion, a common risk among aromatic amides .
Preparation Methods
Thionyl Chloride-Mediated Acid Chloride Formation
The foundational approach involves converting 3-hydroxy-2-naphthoic acid to its acid chloride using thionyl chloride (SOCl₂). As detailed in the patent US5756757A, 1 mol of 3-hydroxy-2-naphthoic acid reacts with 1.05 mol SOCl₂ in toluene or xylene at 47–50°C under catalytic N,N'-dimethylformamide (DMF). This exothermic reaction achieves near-quantitative conversion within 3 hours, producing 3-hydroxy-2-naphthoyl chloride with <1% residual acid.
Amidation with Methylamine
The acid chloride is subsequently reacted with methylamine. Optimal conditions from EP0747369NWA1 specify a 0.95:1 molar ratio of methylamine to acid chloride in N-methylpyrrolidone (NMP) at 20–35°C. Sodium carbonate (1.0–1.3 mol per acid equivalent) neutralizes HCl, driving the reaction to 85% yield. Prolonged addition times (>4 hours) minimize byproducts like N-methyl-bis-naphthamide, ensuring final purity >99%.
Table 1: Direct Acylation Parameters and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ Equivalents | 1.05–1.10 | 98.5 | 99.8 |
| Reaction Temperature | 47–50°C | — | — |
| Methylamine Equivalents | 0.95–1.00 | 85 | 99.2 |
| Addition Time | 4–10 h | 85–88 | 99.0–99.5 |
Carbodiimide-Mediated Coupling
Mechanism and Reagent Selection
As an alternative to acid chlorides, carbodiimides like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid for direct amidation. EP0747369NWA1 reports that 3-hydroxy-2-naphthoic acid reacts with DCC (1.2 eq) and methylamine (1.1 eq) in dichloromethane at 0°C. Hydroxybenzotriazole (HOBt) suppresses racemization, achieving 78% yield.
Byproduct Management
A key challenge is the formation of N-acylurea (5–7%), necessitating post-reaction filtration to remove dicyclohexylurea. Washing with 5% citric acid and saturated NaHCO₃ reduces residual DCC to <0.1%.
Protection-Deprotection Strategies
Hydroxyl Group Protection
To prevent hydroxyl group interference, EP0747369NWA1 acetylates 3-hydroxy-2-naphthoic acid using acetic anhydride in pyridine. The protected intermediate then undergoes amidation, followed by deprotection with NaOH/MeOH (1:4 v/v) at 60°C.
Yield and Purity Trade-Offs
While protection increases amidation yield to 82%, deprotection introduces 3–5% degradation products, necessitating recrystallization from ethanol/water (1:3). Final purity reaches 98.5%, marginally lower than direct acylation.
Industrial-Scale Synthesis Optimizations
Solvent and Effluent Reduction
Patent US5756757A highlights replacing xylene with toluene, reducing phosphorus effluent by 40% through thionyl chloride recycling. NMP is preferred over DMF due to higher boiling point (202°C vs. 153°C), enabling safer high-temperature reactions.
Continuous Flow Reactor Design
Evitachem’s protocol employs continuous flow systems for acid chloride synthesis, achieving 92% conversion in 20 minutes versus 3 hours batchwise. Coupled with inline neutralization, this reduces total synthesis time from 12 hours to 4.5 hours.
Table 2: Industrial vs. Laboratory-Scale Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 h | 4.5 h |
| Yield | 85% | 88% |
| Solvent Consumption | 8 L/kg | 5 L/kg |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Comparative Analysis of Methods
Q & A
Q. Table 1. Key Spectral Data for 3-Hydroxy-N-methyl-2-naphthamide
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.4 (s, 1H, naphthyl H), δ 3.0 (s, 3H, N–CH₃) | |
| FT-IR | 1652 cm⁻¹ (C=O), 3280 cm⁻¹ (O–H) | |
| HRMS | [M+H]⁺ = 201.0790 |
Q. Table 2. Common Contaminants in Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| 3-Hydroxy-2-naphthoic acid | Hydrolysis of amide bond | Use anhydrous conditions, inert gas |
| N-Methyl byproducts | Incomplete purification | Optimize column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
